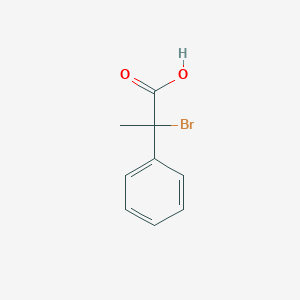

Methyl-alpha-bromophenylacetic acid

Description

Contextualization within Halogenated Phenylacetic Acid Derivatives

Phenylacetic acid consists of a phenyl group attached to an acetic acid moiety. wikipedia.org Its derivatives are a broad class of compounds with applications ranging from pharmaceuticals to agriculture. wikipedia.orggoogle.comnih.gov Halogenated phenylacetic acid derivatives are a significant subgroup where one or more hydrogen atoms are replaced by halogens. The location of the halogen atom profoundly influences the compound's reactivity.

Halogenation can occur on the aromatic phenyl ring or at the alpha-carbon of the acetic acid side chain. For instance, 4-bromophenylacetic acid, where bromine is on the phenyl ring, is prepared through electrophilic aromatic substitution. wikipedia.org In contrast, Methyl-alpha-bromophenylacetic acid belongs to the alpha-halo acid ester category. The bromine atom is attached to the carbon directly bonded to both the phenyl ring and the methoxycarbonyl group. sigmaaldrich.com This alpha-halogenation imparts a different set of chemical properties compared to ring-halogenated analogs. The carbon-bromine bond at the alpha position is highly susceptible to nucleophilic attack, making the compound an excellent electrophile for constructing more complex molecules.

Other examples of halogenated phenylacetic acid derivatives include various fluorinated, chlorinated, and brominated compounds, which are valuable intermediates in their own right. nih.govjbzml.com The specific combination of the phenyl ring, the alpha-bromo substituent, and the methyl ester functionality in this compound defines its distinct role and utility in organic synthesis.

Historical Development of Research on alpha-Halo Phenylacetic Acid Systems

The study of alpha-halo acids dates back to the development of fundamental reactions in organic chemistry. A cornerstone in the synthesis of these compounds is the Hell-Volhard-Zelinsky (HVZ) reaction. unimi.it This classic method involves the treatment of a carboxylic acid bearing an alpha-hydrogen with a halogen (like bromine) and a catalytic amount of phosphorus trihalide (e.g., PBr₃). The reaction proceeds through the formation of an acyl halide, which then enolizes and undergoes halogenation at the alpha position. unimi.it This approach provided an early and reliable route to α-bromocarboxylic acids, including α-bromophenylacetic acid.

Over the years, research has expanded to develop more convenient and specialized methods. For example, α-bromophenylacetic acid can be synthesized from benzaldehyde (B42025) through intermediates like 1-methylsulfinyl-1-(methylthio)-2-phenylethylene, which reacts with bromine in acetic acid. oup.com Other patented processes describe the synthesis of α-bromo-phenylacetic acids starting from substituted benzaldehydes and tribromomethane in the presence of a strong base. google.com

The esterification of α-bromophenylacetic acid to its corresponding methyl ester, this compound, is a straightforward reaction, typically achieved by refluxing the acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid (Fischer esterification). wikipedia.orggoogle.comchemicalbook.com More recent methods also describe transesterification reactions, for instance, between alpha-bromo-2-chlorophenylacetic acid and methyl acetate (B1210297) using a Lewis acid catalyst, to produce the methyl ester with high purity and yield, suitable for industrial-scale production. google.com

Significance as a Synthetic Intermediate and Chiral Building Block

The utility of this compound in organic chemistry stems from its dual functionality as a versatile synthetic intermediate and a valuable chiral building block.

The bromine atom at the alpha-position is a good leaving group, making the molecule an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the alpha-carbon, leading to the synthesis of diverse and more complex molecules. A notable application is its use as a key intermediate in the synthesis of clopidogrel, an antiplatelet agent. In this synthesis, a substituted derivative, methyl α-bromo-2-chlorophenylacetate, is reacted with a pyridine (B92270) derivative to form the core structure of the final drug. google.comgoogle.com

Furthermore, the alpha-carbon in this compound is a stereocenter, meaning the compound exists as a pair of non-superimposable mirror images called enantiomers. libretexts.org The separation of this racemic mixture into its individual, optically active enantiomers is a process known as chiral resolution. wikipedia.org Obtaining enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. libretexts.org

This compound and its parent acid are used as model compounds in the development of chiral separation techniques, such as capillary electrophoresis. nih.govresearchgate.net As a chiral building block, an enantiomerically pure form of the compound can be used to construct complex target molecules with specific, desired stereochemistry. nih.gov The ability to use this molecule to introduce a stereocenter with a defined configuration is a powerful tool in asymmetric synthesis, enabling the creation of enantiopure final products.

Interactive Data Table: Properties of this compound

Below is a summary of the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | chemwhat.comnih.gov |

| Molecular Weight | 229.07 g/mol | sigmaaldrich.comchemwhat.com |

| CAS Number | 37167-62-7 (racemic) | chemwhat.comnih.gov |

| Appearance | Liquid | sigmaaldrich.com |

| Boiling Point | 113 °C at 3 mmHg | sigmaaldrich.comchemwhat.com |

| Density | ~1.46 g/mL at 20-25 °C | sigmaaldrich.comchemwhat.com |

| Refractive Index | ~1.553-1.554 at 20 °C | sigmaaldrich.comchemwhat.com |

| IUPAC Name | methyl 2-bromo-2-phenylacetate | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrO2 |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

2-bromo-2-phenylpropanoic acid |

InChI |

InChI=1S/C9H9BrO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12) |

InChI Key |

FNIBRUOFKCBDGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)Br |

Origin of Product |

United States |

Methodologies for the Synthesis of Methyl Alpha Bromophenylacetic Acid

Precursor-Based Synthesis and Derivatization Routes

An alternative to direct bromination involves synthesizing a precursor molecule which is then converted into the target compound.

Methyl-alpha-bromophenylacetic acid can be readily synthesized by the esterification of α-bromophenylacetic acid. chemicalbook.com A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heating the mixture under reflux. google.com Following the reaction, the excess methanol is removed, and the product is isolated through extraction and distillation. google.com

Another approach is transesterification. google.com This method involves the reaction of α-bromophenylacetic acid with methyl acetate (B1210297), using a Lewis acid such as titanium tetrachloride, magnesium perchlorate, or zinc chloride as a catalyst. google.com This process is considered advantageous due to the use of less corrosive and potentially less hazardous materials compared to strong mineral acids. google.com

Table 2: Synthesis of Methyl-alpha-bromophenylacetate via Esterification of α-Bromo-2-chlorophenylacetic Acid

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| α-Bromo-2-chlorophenylacetic acid | Methanol, Sulfuric Acid | Reflux, 5 hours | Methyl-alpha-bromo-2-chlorophenylacetate | 87.74% | google.com |

Note: The data in this table refers to a chlorinated analogue, but illustrates the general synthetic routes.

A synthetic route starting from benzaldehyde (B42025) derivatives offers another pathway to α-bromophenylacetic acids, which can then be esterified to yield the final product. google.comoup.com One such process involves reacting a benzaldehyde derivative with tribromomethane in a mixture of dioxane and water with a strong base like potassium hydroxide (B78521) at low temperatures. google.com This reaction yields the corresponding α-bromophenylacetic acid. google.com

Another method involves the reaction of 1-methylsulfinyl-1-(methylthio)-2-phenylethylene (derived from benzaldehyde) with bromine in acetic acid. oup.com This reaction directly produces α-bromophenylacetic acid, which can subsequently be esterified to this compound. oup.com

Conversion from Related Halogenated Analogues

The synthesis of this compound can originate from precursors that are already halogenated. A key strategy involves the synthesis of a halogenated phenylacetic acid followed by its esterification. For example, a process has been patented for preparing α-bromo-phenylacetic acids, including halogen-substituted variants like α-bromo(2-chloro)phenylacetic acid, from the corresponding halogenated benzaldehydes. google.com This acid is then converted to its methyl ester.

A particularly efficient method for the final esterification step is transesterification. A patented process describes the synthesis of methyl alpha-bromo-2-chlorophenylacetate from alpha-bromo-2-chlorophenylacetic acid and methyl acetate. This reaction is catalyzed by a Lewis acid, such as titanium tetrachloride, magnesium perchlorate, or zinc chloride. google.com This method is highlighted for its short reaction time, high yield (over 90%), and high product purity (over 99%), making it suitable for industrial-scale production. google.com Research has also indicated that using an α-brominated derivative instead of an α-chlorinated one can significantly increase the yield in subsequent reactions, such as those forming platelet aggregation inhibitors. google.com This underscores the importance of having efficient methods to produce these bromo-compounds.

Enantioselective Synthesis Approaches

As this compound possesses a chiral center at the alpha-carbon, producing enantiomerically pure forms is of significant interest, particularly for applications in pharmaceuticals and agrochemicals. This can be achieved either by synthesizing a specific enantiomer directly (asymmetric synthesis) or by separating a racemic mixture.

Asymmetric Alkylation of Precursors

Asymmetric alkylation is a powerful strategy to directly synthesize a desired enantiomer, thereby avoiding the loss of 50% of the material inherent in resolution processes. This approach involves the enantioselective functionalization at the α-position of a precursor, such as an arylacetic acid.

A state-of-the-art, single-step method involves the direct enantioselective alkylation of arylacetic acids using a chiral lithium amide as a non-covalent, stereodirecting agent. This process circumvents the traditional multi-step sequence of attaching and later removing a chiral auxiliary. The protocol is operationally simple: the arylacetic acid is deprotonated by the chiral lithium amide to form a chiral enediolate intermediate. This intermediate then reacts with an alkylating agent, with the chiral lithium amide directing the approach of the electrophile to one face of the enediolate, resulting in a product with high enantioselectivity. This method is noted for its efficiency, especially with less reactive alkyl halides, due to the high nucleophilicity of the enediolate intermediates.

Chiral Resolution of Racemic Mixtures

Chiral resolution is the most established method for separating enantiomers from a racemic mixture. Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization or distillation. The core principle of resolution is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and can therefore be separated. libretexts.orglibretexts.org

The most common technique is the formation of diastereomeric salts. libretexts.org This is typically performed on the α-bromophenylacetic acid precursor before esterification. The racemic acid is reacted with an enantiomerically pure chiral base (a resolving agent).

Commonly Used Chiral Resolving Agents:

Naturally occurring alkaloids like brucine, quinidine, and strychnine. nih.gov

Synthetic amines such as 1-phenylethanamine. libretexts.org

The reaction produces a mixture of two diastereomeric salts (e.g., (R)-acid/(S)-base and (S)-acid/(S)-base). Due to their different solubilities, one diastereomer can often be selectively crystallized from a suitable solvent. libretexts.org After separation by filtration, the salt is treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the resolving agent. libretexts.org This process can be applied to isolate both enantiomers from the racemic mixture. nih.gov The resolved acid can then be esterified to yield enantiopure this compound.

Analytical techniques like capillary electrophoresis (CE) have also been employed to separate and study the enantiomers of α-bromophenylacetic acid, although this is more for analysis than for preparative scale separation. nih.gov

Table 1: Comparison of Chiral Resolution Principles

| Method | Principle | Key Steps | Advantages | Disadvantages |

|---|

Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. Continuous flow and green chemistry approaches are at the forefront of this evolution.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers a paradigm shift from traditional batch processing. In a flow system, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. nih.gov This technology provides significant advantages for the synthesis of fine chemicals like this compound.

Key benefits include:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, significantly reducing risks associated with toxic reagents or exothermic reactions. nih.gov This is particularly relevant for bromination reactions.

Superior Process Control: Flow reactors allow for precise control over parameters like temperature, pressure, and residence time, leading to higher reproducibility and yields. acs.org

Increased Efficiency: The high surface-area-to-volume ratio enables rapid heat and mass transfer, often allowing reactions to be performed much faster and at higher temperatures than in batch. researchgate.net

Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence without the need to isolate and purify intermediates, saving time, solvents, and resources. nih.govnih.gov

A multi-step synthesis, such as the conversion of a phenylacetic ester to a functionalized product, can be effectively translated into a continuous flow process. For example, the generation of lithium enolates from esters and their subsequent reaction with electrophiles has been successfully implemented in flow reactors. researchgate.net This approach would be directly applicable to the synthesis and subsequent modification of this compound, enabling a safer, faster, and more scalable manufacturing process. researchgate.net

Green Chemistry Approaches in Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of this compound, this involves reconsidering reagents and reaction conditions.

A primary target for improvement is the bromination step used to create the α-bromophenylacetic acid precursor. Traditionally, this uses molecular bromine (Br₂), which is highly toxic and corrosive. nih.gov

Greener Bromination Alternatives:

Alternative Brominating Agents: Using solid, easier-to-handle reagents like N-bromosuccinimide (NBS) reduces the hazards associated with liquid bromine. rsc.org

In-situ Generation of Bromine: Oxidative bromination techniques use a bromide salt (like NaBr or KBr) and an oxidant to generate the active "Br+" species in the reaction mixture as needed. nih.govnih.gov Air/oxygen is the most sustainable oxidant, and transition-metal-free systems promoted by ionic liquids have been developed. nih.gov A combination of KBr and ceric ammonium (B1175870) nitrate (B79036) in an ethanol-water medium is another green alternative. chegg.com

Greener Solvents: Replacing hazardous solvents like carbon tetrachloride with more environmentally benign options like diethyl carbonate is a key improvement. rsc.org Microwave-assisted synthesis in such solvents can further enhance reaction rates and reduce energy consumption. rsc.org

By integrating these principles, such as using an alternative brominating agent in a recyclable solvent or under flow conditions, the synthesis of this compound can be made significantly more sustainable. nih.govresearchgate.net

Chemical Reactivity and Transformation of Methyl Alpha Bromophenylacetic Acid

Nucleophilic Substitution Reactions at the alpha-Carbon

The carbon atom bonded to the bromine (the alpha-carbon) is electron-deficient due to the electronegativity of the adjacent halogen and carbonyl group, making it a prime target for nucleophiles. pressbooks.pub This allows for the substitution of the bromide ion, leading to a wide array of alpha-substituted phenylacetic acid derivatives. pressbooks.pub

A variety of nucleophiles can be employed to displace the bromide atom, yielding functionally diverse molecules.

alpha-Hydroxy Derivatives : The synthesis of α-hydroxy phenylacetic acid esters can be achieved through the reaction of Methyl-alpha-bromophenylacetic acid with water or hydroxide (B78521) ions. While direct hydrolysis can be complex, leading to a mixture of products, specific methods have been developed for the stereoselective synthesis of α-hydroxy acids, which are important intermediates in medicinal chemistry. researchgate.net

alpha-Thio Derivatives : Thioether derivatives can be prepared by reacting this compound with a thiol or a sulfide (B99878) salt. For example, the related α-bromophenylacetic acid reacts with sodium sulfide to form α,α'-diphenylthiodiglycolic acid, indicating the susceptibility of the alpha-carbon to sulfur nucleophiles. orgsyn.org A similar reaction with the methyl ester would yield the corresponding diester.

alpha-Amino Derivatives : The introduction of an amino group at the alpha-position is a crucial transformation, as α-amino acids are fundamental building blocks for peptides and pharmaceuticals. This can be achieved by reacting this compound with ammonia (B1221849) or primary amines. For instance, α-bromophenylacetic acid is known to react with ammonium (B1175870) hydroxide to produce dl-phenylglycine. orgsyn.org A similar reaction with the methyl ester would yield the methyl ester of phenylglycine. The Gabriel synthesis, which uses phthalimide (B116566) as an amine source, is another method to form primary amines via an SN2 reaction. libretexts.org

Table 1: Examples of Nucleophilic Substitution at the Alpha-Carbon

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| H₂O / OH⁻ | α-Hydroxy ester | C₆H₅CH(Br)COOCH₃ + OH⁻ → C₆H₅CH(OH)COOCH₃ + Br⁻ |

| RS⁻ / RSH | α-Thio ester | C₆H₅CH(Br)COOCH₃ + RS⁻ → C₆H₅CH(SR)COOCH₃ + Br⁻ |

The alpha-carbon of this compound is a stereocenter, meaning that nucleophilic substitution reactions can have significant stereochemical consequences. The outcome is dependent on whether the reaction proceeds via a unimolecular (Sₙ1) or bimolecular (Sₙ2) mechanism. youtube.com

Sₙ2 Pathway : This mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the alpha-carbon. youtube.comyoutube.com If a single enantiomer of the starting material is used, the Sₙ2 reaction will produce a single enantiomer of the product, but with the opposite configuration (e.g., R becomes S). youtube.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

Sₙ1 Pathway : This pathway proceeds through a planar carbocation intermediate, which forms after the leaving group (bromide) departs. youtube.commasterorganicchemistry.com The nucleophile can then attack this flat intermediate from either face with roughly equal probability. khanacademy.org This results in a mixture of products with both retention and inversion of the original stereochemistry, a process that leads to racemization (formation of an equal mixture of enantiomers). youtube.commasterorganicchemistry.com The Sₙ1 mechanism is favored by weak nucleophiles, polar protic solvents, and conditions that stabilize the carbocation intermediate.

The choice between these pathways is critical in stereoselective synthesis, where controlling the three-dimensional arrangement of atoms is essential. youtube.com

Reactions of the Ester Moiety

The ester group of this compound can undergo several classical nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org These reactions involve the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the methoxy (B1213986) group (-OCH₃).

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic or basic conditions would yield Ethyl-alpha-bromophenylacetic acid and methanol (B129727). masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant (e.g., ethanol) is often used in large excess or as the solvent. wikipedia.orgmasterorganicchemistry.com Lewis acids such as titanium tetrachloride can also catalyze this transformation. google.com

Table 2: Transesterification of this compound

| Reactant Alcohol | Catalyst | Product Ester |

|---|---|---|

| Ethanol (C₂H₅OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOC₂H₅) | Ethyl-alpha-bromophenylacetic acid |

| Propanol (C₃H₇OH) | Acid or Base | Propyl-alpha-bromophenylacetic acid |

The ester can be converted into an amide or a hydrazide by reaction with an amine or hydrazine (B178648), respectively. orgsyn.orgorganic-chemistry.org

Amidation : The reaction of this compound with ammonia, a primary amine, or a secondary amine yields the corresponding primary, secondary, or tertiary amide. This reaction, often requiring heat, involves the nucleophilic attack of the amine on the ester carbonyl, displacing methanol. Boric acid has been shown to be an effective catalyst for direct amidation reactions. orgsyn.org

Hydrazide Formation : Reacting the methyl ester with hydrazine (N₂H₄), typically in a solvent like ethanol, produces the corresponding hydrazide, 2-(α-bromo-phenyl)acetohydrazide. wikipedia.orgnih.gov This reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the methoxy group. wikipedia.orgnih.gov These hydrazides are themselves useful intermediates for synthesizing more complex molecules. wikipedia.orgnih.gov

The ester group can be hydrolyzed back to the parent carboxylic acid, α-Bromophenylacetic acid. sigmaaldrich.com This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : Heating the ester with a dilute aqueous acid (e.g., HCl or H₂SO₄) will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. The reaction is reversible and is driven to completion by using a large excess of water.

Base-Promoted Hydrolysis (Saponification) : This is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), usually in a mixture of water and an alcohol like methanol to ensure solubility. libretexts.orgmasterorganicchemistry.comkoreascience.kr The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. An initial acid-base reaction deprotonates the resulting carboxylic acid, forming a carboxylate salt. A final acidification step (e.g., adding HCl) is required to protonate the carboxylate and isolate the neutral α-Bromophenylacetic acid. koreascience.krgoogle.com

Reactions of the Aromatic Ring

The phenyl group of this compound can undergo reactions typical of aromatic compounds, particularly metal-catalyzed cross-coupling reactions.

This compound and its derivatives can participate in metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. researchgate.net These reactions typically involve a transition metal catalyst, most commonly palladium. libretexts.orgrhhz.net

A notable example is the palladium-catalyzed homocoupling reaction of methyl α-bromophenylacetate. sigmaaldrich.comsigmaaldrich.comlookchem.com This type of reaction involves the coupling of two molecules of the same aryl halide to form a biaryl compound. Another significant cross-coupling reaction is the Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide. libretexts.orgnih.gov For instance, a palladium-catalyzed Suzuki-Miyaura coupling has been reported between arylboronic acids and acyl chlorides under anhydrous conditions. nih.gov The general mechanism for Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The reactivity of the aryl halide in these coupling reactions is dependent on the nature of the halogen, with the order of reactivity being I > Br > OTf >> Cl > F. libretexts.org The presence of electron-withdrawing groups on the aromatic ring can increase the reactivity in the oxidative addition step. libretexts.org Multimetallic catalysis, using two different metal catalysts, has also been developed to enable cross-coupling reactions between different aryl halides, such as aryl bromides and aryl triflates. nih.gov

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst | Product Type |

|---|---|---|---|

| Homocoupling | Methyl α-bromophenylacetate | Palladium | Biaryl |

| Suzuki-Miyaura Coupling | Arylboronic acid and haloarene | Palladium | Biaryl or Styrene |

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comyoutube.commasterorganicchemistry.com While the bromine at the alpha-position of this compound is not directly involved in this reaction, derivatives of the phenyl ring can undergo EAS. The existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile to the ortho, meta, or para positions. masterorganicchemistry.com

Common EAS reactions include halogenation (chlorination, bromination), nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com These reactions typically require a Lewis acid catalyst to generate a strong electrophile that can be attacked by the aromatic ring. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: attack of the aromatic ring on the electrophile to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

For example, the bromination of an ethylbenzene (B125841) derivative would proceed via an EAS mechanism. youtube.com Similarly, the nitration of benzene to form nitrobenzene (B124822) is a classic example of EAS. youtube.com The presence of an electron-withdrawing group, such as a nitro group, on the benzene ring can stabilize the negatively charged intermediate in nucleophilic aromatic substitution, a different type of substitution reaction. youtube.com

Radical Reactions and Polymerization Initiation

This compound and its parent acid, α-bromophenylacetic acid, serve as effective initiators in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comlookchem.comrsc.org ATRP allows for the synthesis of polymers with well-defined architectures and low polydispersity. nsf.gov

In ATRP, the carbon-bromine bond of the initiator is homolytically cleaved by a transition metal complex, typically a copper(I) complex, to generate a radical species that initiates polymerization. rsc.org This process is reversible, with the dormant species being in equilibrium with the active, propagating radical. This equilibrium helps to maintain a low concentration of radicals, minimizing termination reactions and allowing for controlled polymer growth. rsc.org

Methyl α-bromophenylacetate has been specifically used as an initiator for the ATRP of monomers like methyl methacrylate (B99206) (MMA) and ethylene (B1197577) glycol dimethacrylate (EGDMA). sigmaaldrich.comsigmaaldrich.comlookchem.com It has also been employed as a reagent in the homopolymerization of MMA in supercritical carbon dioxide. sigmaaldrich.comlookchem.com Furthermore, α-bromophenylacetic acid has been utilized to attach ATRP initiators to surfaces for subsequent polymerization. rsc.org

The general scheme for ATRP initiation involves the reaction of the initiator with a transition metal complex (activator) to form a radical and the oxidized metal complex (deactivator). The radical then adds to a monomer unit to start the polymer chain growth.

Table 2: Application of this compound in Radical Polymerization

| Polymerization Technique | Monomer(s) | Role of this compound |

|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Methyl methacrylate (MMA), Ethylene glycol dimethacrylate (EGDMA) | Initiator |

| Homopolymerization | Methyl methacrylate (MMA) | Reagent in supercritical CO2 |

Rearrangement and Elimination Reactions

While specific rearrangement reactions directly involving the entire structure of this compound are not extensively documented in the provided search results, related compounds and functional groups can undergo such transformations. For instance, the Favorskii rearrangement involves the reaction of α-halo ketones with a base to yield a rearranged carboxylic acid or ester. youtube.com This reaction proceeds through a cyclopropanone (B1606653) intermediate. mvpsvktcollege.ac.in Another relevant rearrangement is the Benzilic acid rearrangement, where 1,2-diketones are converted to α-hydroxy carboxylic acids in the presence of a strong base. youtube.comwiley-vch.de

Elimination reactions are also possible, particularly with the α-bromo functionality. Treatment of α-bromo carbonyl compounds with a base can lead to the elimination of HBr to form an α,β-unsaturated carbonyl compound. youtube.com This E2 elimination reaction is a useful synthetic strategy for creating double bonds conjugated to a carbonyl group. youtube.com

A process for preparing α-bromophenylacetic acids from the corresponding benzaldehydes has been described, which involves reacting the benzaldehyde (B42025) with tribromomethane and potassium hydroxide. google.com This process highlights the synthesis of the parent acid rather than its rearrangement or elimination.

Stereochemical Aspects of Methyl Alpha Bromophenylacetic Acid and Its Derivatives

Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral compound. This principle is fundamental to the separation and analysis of enantiomers. In the context of α-bromophenylacetic acid and its derivatives, several mechanisms are at play.

One significant method involves the use of chiral selectors in separation sciences. For instance, in capillary electrophoresis, chiral ionic liquids (ILs) can serve as pseudostationary phases for the enantioseparation of acidic analytes like (±)-α-bromophenylacetic acid. The chiral recognition is believed to be facilitated by the degree of interaction between the acidic analytes and the cationic headgroup of the chiral selectors. researchgate.net Studies have utilized monomers and polymers of undecenoxycarbonyl-L-pyrrolidinol bromide (L-UCPB) and undecenoxycarbonyl-L-leucinol bromide (L-UCLB) as chiral selectors. researchgate.net

The underlying principle of chiral recognition often relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. mdpi.com For effective discrimination, a minimum of three points of interaction between the selector and the analyte is generally required, a concept known as the three-point interaction model. These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.

Spectroscopic techniques such as NMR spectroscopy and circular dichroism, alongside molecular modeling, have been instrumental in elucidating the structural basis of enantiospecific recognition by various chiral selectors, including cyclodextrins and polysaccharide derivatives. researchgate.net

Enantiomeric Excess Determination Methods in Research

Determining the enantiomeric excess (ee), a measure of the purity of a chiral substance, is crucial in asymmetric synthesis and pharmaceutical research. researchgate.net Several analytical techniques are employed for the accurate determination of the enantiomeric composition of methyl-alpha-bromophenylacetic acid and its derivatives.

Capillary electrophoresis has emerged as a powerful and efficient technique for chiral separations, offering high resolution and requiring minimal sample volume. nih.gov For the enantioseparation of α-bromophenylacetic acid, CE methods have been developed using various chiral selectors.

A notable example is the use of sulfated β-cyclodextrin as a chiral selector in the background electrolyte. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, and their modified, chiral versions can exhibit different binding affinities for the enantiomers of a guest, leading to their separation in an electric field.

An optimized CE method for the enantiomeric purity determination of a related compound involved a fused-silica capillary with a background electrolyte containing phosphate (B84403) buffer, β-cyclodextrin, and sulfated β-cyclodextrin at a specific pH. researchgate.net Such methods can achieve low limits of detection, often down to 0.05% for an impurity when using UV detection, and even lower with techniques like laser-induced fluorescence detection. nih.gov

Table 1: Optimized Conditions for a Stereospecific Capillary Electrophoresis Assay

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 47/40 cm |

| Background Electrolyte | 20 mM phosphate buffer, pH 2.5 |

| Chiral Selectors | 0.5 mg/ml β-cyclodextrin and 22 mg/ml sulfated β-cyclodextrin |

| Applied Voltage | -20 kV |

| Temperature | 28 °C |

| Detection | UV |

| Data derived from a study on a related chiral compound, illustrating typical CE conditions. researchgate.net |

Crystallization-induced dynamic resolution (CIDR) is a highly efficient method for obtaining a single enantiomer from a racemic mixture in potentially quantitative yield. nih.gov This technique combines the resolution of diastereomeric salts by crystallization with the in-situ racemization of the undesired enantiomer in solution.

For α-bromo carboxylic acids, a successful CIDR process has been demonstrated. nih.gov The method involves the formation of diastereomeric salts with a chiral amine, such as (1R,2S)-2-amino-1,2-diphenylethanol. One of the diastereomeric salts is significantly less soluble and crystallizes out of the solution. The more soluble diastereomer remains in solution, where the α-bromo acid moiety can undergo racemization, typically facilitated by a catalyst like tetrabutylammonium (B224687) bromide. This racemization continually replenishes the racemic mixture in the solution, from which the less soluble diastereomer continues to crystallize, thereby driving the equilibrium towards the desired enantiomer.

In a specific example, racemic α-bromo acid was converted to its R-enantiomer with 90% yield and 88% enantiomeric excess. nih.gov Further enrichment to enantiomeric homogeneity could be achieved through recrystallization.

Table 2: Results of Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids

| Starting Material | Chiral Amine | Product | Yield | Enantiomeric Excess (ee) |

| Racemic α-bromo acid | (1R,2S)-2-amino-1,2-diphenylethanol | R-enantiomer | 90% | 88% |

| Racemic α-thiobenzoyl acid | (1R,2S)-2-amino-1,2-diphenylethanol | Resolved acid | 74% | 90% |

| Data from a study on the CIDR of α-substituted carboxylic acids. nih.gov |

Diastereoselective Transformations Involving Chiral Forms

The chiral forms of this compound and its derivatives are valuable intermediates in diastereoselective transformations, where a new chiral center is created with a preferred stereochemical outcome influenced by the existing chirality.

A prime example of a diastereoselective process is the stereoselective substitution reaction following a dynamic resolution. After obtaining an enantiomerically enriched α-bromo acid via CIDR, the bromine atom can be substituted by a nucleophile. The stereochemical course of this substitution is directed by the chiral auxiliary (the amine used for resolution) still associated with the carboxylic acid, leading to the formation of a specific diastereomer of the product.

Configurational Stability and Racemization Studies

The configurational stability of the chiral center in this compound is a crucial parameter, as its racemization can lead to a loss of enantiomeric purity. The α-bromo substituent makes the α-proton acidic and susceptible to abstraction, which can lead to racemization via an enolate intermediate, especially under basic conditions.

Furthermore, the compound's stability in solution is a significant consideration. A study on the stability of α-bromophenylacetic acid (BPAA) in a 50% aqueous methanol (B129727) solution revealed that the compound is unstable and undergoes decomposition. nih.gov The primary degradation pathways involve nucleophilic substitution of the bromine atom by water and methanol, yielding α-hydroxyphenylacetic acid (mandelic acid) and α-methoxyphenylacetic acid, respectively. nih.gov

The decomposition of BPAA was found to follow first-order reaction kinetics. nih.gov The rate constants determined by linear and non-linear regression were 1.52 × 10⁻⁴ ± 2.76 × 10⁻⁵ s⁻¹ and 7.89 × 10⁻⁵ ± 5.02 × 10⁻⁶ s⁻¹, respectively. nih.gov These findings highlight the compound's susceptibility to solvolysis, which effectively leads to the loss of the original chiral compound and indicates that it may not be a suitable model analyte for certain chiral separation studies due to its rapid degradation in polar protic solvents. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment.rsc.orgpdx.eduucl.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete structural assignment of methyl-α-bromophenylacetic acid can be achieved.

The ¹H NMR spectrum of methyl-α-bromophenylacetic acid is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the alpha-position (α-H), and the methyl protons of the ester group.

Aromatic Protons (C₆H₅-) : These five protons will appear as a complex multiplet, typically in the downfield region of the spectrum, estimated to be around δ 7.2-7.6 ppm. The electron-withdrawing nature of the adjacent carbonyl and bromo-substituted carbon causes these protons to be deshielded.

Methine Proton (-CH(Br)-) : The single proton on the α-carbon is adjacent to both the phenyl ring and the bromine atom. This environment results in significant deshielding, with its signal expected to appear as a singlet around δ 5.2-5.5 ppm. The absence of adjacent protons would lead to a singlet multiplicity.

Methyl Protons (-OCH₃) : The three equivalent protons of the methyl ester group are in a relatively shielded environment and are expected to produce a sharp singlet at approximately δ 3.7 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | ~7.2 - 7.6 | Multiplet (m) |

| Methine (α-H) | ~5.2 - 5.5 | Singlet (s) |

| Methyl (OCH₃) | ~3.7 | Singlet (s) |

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon (C=O) : The ester carbonyl carbon is the most deshielded carbon and is expected to resonate in the δ 168-172 ppm region. libretexts.orgoregonstate.edu

Aromatic Carbons (C₆H₅-) : The phenyl ring will show several signals in the aromatic region (δ 125-140 ppm). The carbon directly attached to the chiral center (ipso-carbon) will have a distinct chemical shift from the ortho, meta, and para carbons. Due to the "heavy atom effect" of bromine, the carbon to which it is attached (ipso-carbon) may experience an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com

Methine Carbon (-CH(Br)-) : The α-carbon, bonded to the electronegative bromine atom, will be significantly deshielded and is predicted to appear around δ 45-55 ppm.

Methyl Carbon (-OCH₃) : The carbon of the methyl ester group is relatively shielded and is expected to have a chemical shift in the range of δ 50-55 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~168 - 172 |

| Aromatic (C-ipso) | ~135 - 140 |

| Aromatic (C-ortho, C-meta, C-para) | ~125 - 130 |

| Methine (α-C) | ~45 - 55 |

| Methyl (OCH₃) | ~52 - 55 |

While 1D NMR provides fundamental structural information, advanced 2D NMR techniques would be invaluable for unambiguous signal assignment and for probing through-bond and through-space correlations. researchgate.netiupac.org

2D NMR :

COSY (Correlation Spectroscopy) would confirm the coupling (or lack thereof) between protons, for instance, showing no cross-peaks for the singlet methine and methyl signals.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra (e.g., linking the α-H at ~5.3 ppm to the α-C at ~50 ppm). nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations. For example, it would show a correlation between the methyl protons (~3.7 ppm) and the carbonyl carbon (~170 ppm), and between the methine proton (~5.3 ppm) and the carbonyl carbon, solidifying the ester structure. nih.gov

Dynamic NMR (DNMR) : This technique could be employed to study the rotational dynamics of the molecule. unibas.itresearchgate.netmdpi.com Restricted rotation around the Cα-C(phenyl) single bond could lead to different stable conformations (rotamers). At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for the aromatic protons of the different conformers. As the temperature is increased, these signals would broaden and coalesce, allowing for the calculation of the energy barrier to rotation. unibas.itresearchgate.net

Vibrational Spectroscopy (IR) for Functional Group Characterization.nist.govnist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of methyl-α-bromophenylacetic acid is expected to show several characteristic absorption bands. The spectrum of the closely related α-bromophenylacetic acid provides a strong reference for these assignments. nist.govnist.gov

C=O Stretch : A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1735-1750 cm⁻¹.

C-O Stretch : The stretching vibrations of the C-O single bonds of the ester group will likely appear as two bands in the 1000-1300 cm⁻¹ region.

Aromatic C-H Stretch : The stretching of the C-H bonds on the phenyl ring typically appears as a group of weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretch : The stretching vibrations of the carbon-carbon double bonds within the phenyl ring usually give rise to several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

C-Br Stretch : The vibration of the carbon-bromine bond is expected to produce a medium to strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1735 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| Ester C-O Stretch | 1000 - 1300 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis.chemguide.co.uklibretexts.orgmiamioh.edu

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps to confirm its structure. The molecular weight of methyl-α-bromophenylacetic acid (C₉H₉BrO₂) is 229.07 g/mol . sigmaaldrich.comstarshinechemical.comnih.gov

A key feature in the mass spectrum will be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z 228 and 230, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br). This isotopic signature is a clear indicator of a bromine-containing compound.

Common fragmentation pathways for this molecule would include:

Loss of the methoxy (B1213986) radical (•OCH₃) : Cleavage of the ester group can lead to the loss of a methoxy radical (31 mass units) to form a prominent acylium ion [C₆H₅CH(Br)CO]⁺. This fragment would also exhibit the characteristic Br isotopic pattern.

Loss of the carbomethoxy group (•COOCH₃) : Cleavage of the bond between the α-carbon and the carbonyl group would result in the loss of the carbomethoxy group (59 mass units), generating a [C₆H₅CHBr]⁺ fragment.

Loss of Bromine : Cleavage of the C-Br bond would lead to the loss of a bromine radical (79 or 81 mass units), resulting in a fragment ion at m/z 149 [C₆H₅CHCOOCH₃]⁺.

Formation of Tropylium (B1234903) Ion : The [C₆H₅CH]⁺ fragment could rearrange to the stable tropylium ion [C₇H₇]⁺ at m/z 91.

| m/z | Possible Fragment Ion | Notes |

|---|---|---|

| 228/230 | [C₉H₉BrO₂]⁺ | Molecular Ion (M⁺, M+2) |

| 199/201 | [C₈H₆BrO]⁺ | Loss of •OCH₃ |

| 170/172 | [C₇H₆Br]⁺ | Loss of •COOCH₃ |

| 149 | [C₉H₈O₂]⁺ | Loss of •Br |

| 121 | [C₈H₉O]⁺ | Loss of Br and CO |

| 91 | [C₇H₇]⁺ | Tropylium ion |

X-ray Crystallography for Solid-State Structure Determination (on derivatives if applicable)

In the solid state of the parent acid, molecules typically form dimers through hydrogen bonding between their carboxylic acid groups. For the methyl ester, such hydrogen bonding is not possible. Instead, the crystal packing would be governed by weaker intermolecular forces such as dipole-dipole interactions (from the ester group), van der Waals forces, and potentially C-H···O or C-H···Br interactions. The conformation of the molecule in the crystal lattice, particularly the torsion angles defining the orientation of the phenyl ring relative to the ester group, would be revealed, providing insight into the preferred solid-state geometry.

Chiroptical Spectroscopy (ORD/CD) for Absolute Stereochemical Assignment

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For chiral compounds like the enantiomers of methyl-alpha-bromophenylacetic acid, chiroptical spectroscopic methods, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful, non-destructive techniques for assigning the absolute spatial arrangement of atoms at the stereocenter.

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength (ΔA = AL - AR). A plot of this differential absorption versus wavelength is known as a CD spectrum.

A key feature in a CD spectrum is the "Cotton effect," which is the characteristic S-shaped signal or peak observed in the vicinity of a chromophore's absorption band. The sign (positive or negative) of the Cotton effect can be directly correlated with the absolute configuration of the chiral center.

While specific ORD/CD spectral data for this compound is not extensively documented in publicly available literature, the absolute configuration of the parent compound, α-bromophenylacetic acid, and other closely related α-substituted phenylacetic acids has been established through these methods. acs.org The principles derived from these studies are directly applicable to the methyl ester derivative.

The primary chromophore in this compound is the phenyl ring. The electronic transitions of this aromatic ring are perturbed by the chiral environment of the α-carbon. The sign of the Cotton effect associated with the phenyl chromophore's absorption bands (typically the 1Lb band around 260-270 nm and the 1La band around 210-220 nm) is used to assign the absolute configuration.

For α-substituted phenylacetic acids, including the parent α-bromophenylacetic acid, a correlation has been established between the sign of the long-wavelength Cotton effect and the absolute configuration. This is often accomplished by comparing the experimental CD spectrum of an unknown enantiomer with that of a reference compound whose absolute configuration has been unequivocally determined by other means, such as X-ray crystallography. mtoz-biolabs.comhebmu.edu.cn

Studies on the broader class of α-substituted phenylacetic acids have led to the formulation of empirical rules. For instance, it has been observed that for compounds with the (R)-configuration, a specific sign for the Cotton effect is consistently recorded, while the (S)-enantiomer exhibits a mirror-image CD spectrum with the opposite sign. acs.org Mandelic acid, which has a hydroxyl group at the alpha position, is a well-studied analogue. For many mandelic acid derivatives, the (R)-enantiomer exhibits a positive Cotton effect for the 1Lb transition of the phenyl group. By analogy, a similar empirical relationship is expected for α-bromophenylacetic acid and its esters.

The general relationship for this class of compounds can be summarized in the following table, which illustrates the expected correlation.

| Compound Class | Absolute Configuration | Expected Sign of Cotton Effect (1Lb transition, ~260 nm) |

| α-Substituted Phenylacetic Acids | (R) | Positive |

| α-Substituted Phenylacetic Acids | (S) | Negative |

| This table represents a generalized correlation for the class of compounds and may vary based on the specific substituent and solvent used. |

Therefore, to determine the absolute configuration of a specific enantiomer of this compound, one would record its CD spectrum. If the spectrum shows a positive Cotton effect in the 260-270 nm region, it would be assigned the (R)-configuration. Conversely, a negative Cotton effect in the same region would indicate the (S)-configuration. mtoz-biolabs.com This non-invasive method provides a reliable and readily accessible means for stereochemical elucidation.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic nature and geometry of Methyl-alpha-bromophenylacetic acid.

The electronic structure of this compound is significantly influenced by the interplay of the phenyl ring, the bromine atom, and the methyl ester group. DFT calculations can elucidate this by mapping the electron density distribution and identifying key electronic descriptors. The bromine atom, being highly electronegative, exerts an inductive electron-withdrawing effect, which increases the electrophilicity of the α-carbon. This makes the α-carbon susceptible to nucleophilic attack. libretexts.orgwikipedia.org

Key parameters that can be computed using DFT to predict reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions indicate the sites most likely to be involved in electron donation and acceptance, respectively. For this compound, the LUMO is expected to be localized around the α-carbon and the carbonyl carbon, indicating their susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, negative potential (red/yellow) would be expected around the carbonyl oxygen, while positive potential (blue) would be concentrated near the α-hydrogen and the carbonyl carbon, highlighting electrophilic sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule, quantifying the electronic effects of the substituents.

The flexibility of this compound arises from the rotation around several single bonds, including the Cα-C(phenyl), Cα-C(carbonyl), and O-CH3 bonds. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them.

A computational study on phenylacetic acid and its halogenated derivatives revealed that the conformational preferences are often dictated by a balance of steric hindrance and electronic effects like hyperconjugation. nih.govresearchgate.net For this compound, the key dihedral angles determining the conformation would be between the phenyl ring and the Cα-H bond, and between the Cα-Br bond and the C=O bond.

Theoretical calculations, for instance using the B3LYP method, can be employed to perform a systematic search of the conformational space. nih.gov The relative energies of the different conformers can then be calculated to determine the most stable structures. It is anticipated that steric repulsion between the bulky phenyl and bromine groups would play a significant role in determining the preferred conformations. The most stable conformers are likely to have the bulky groups positioned to minimize steric clash.

Table 1: Calculated Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-Cα-C=O) | Dihedral Angle (H-Cα-C-C) | Relative Energy (kcal/mol) |

| 1 | 0° (syn-periplanar) | 60° | 1.5 |

| 2 | 120° (anti-clinal) | 90° | 0.0 |

| 3 | 180° (anti-periplanar) | 180° | 0.8 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is a powerful tool for investigating the detailed step-by-step mechanisms of chemical reactions involving this compound. By modeling the transition states, which are the highest energy points along the reaction coordinate, chemists can understand the feasibility of a proposed mechanism and predict reaction rates.

A primary reaction pathway for this compound is nucleophilic substitution, where the bromide ion is replaced by a nucleophile. libretexts.orgmasterorganicchemistry.com This can proceed through either an SN1 or SN2 mechanism. Transition state modeling can help distinguish between these pathways. For an SN2 reaction, the transition state would involve the simultaneous formation of the new bond with the nucleophile and the breaking of the C-Br bond in a single step. For an SN1 reaction, the rate-determining step would be the formation of a carbocation intermediate, and the transition state would reflect the stretching and breaking of the C-Br bond.

Another important reaction is nucleophilic acyl substitution at the carbonyl carbon. libretexts.org The mechanism typically involves the formation of a tetrahedral intermediate. libretexts.org Computational modeling can determine the energy barrier for the formation and breakdown of this intermediate. For instance, in a hydrolysis reaction, the transition state for the attack of a water molecule on the carbonyl carbon can be located and its energy calculated.

Theoretical studies on similar reactions, such as the reaction of phenyl radicals with propargyl, have utilized high-level methods like CCSD(T) and RRKM-ME to map the potential energy surface and identify transition states. rsc.org Similar approaches could be applied to reactions of this compound to provide detailed mechanistic insights.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Quantum chemical calculations can predict various spectroscopic properties, including NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). These predictions are valuable for confirming the structure of a synthesized compound or for distinguishing between different isomers or conformers.

The prediction of NMR chemical shifts is a well-established application of DFT. comporgchem.comnih.gov The process typically involves:

Optimizing the geometry of the molecule using a suitable DFT functional and basis set.

Calculating the magnetic shielding tensors for each nucleus in the optimized geometry.

Referencing the calculated shielding tensors to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the methyl protons, the α-proton, and the aromatic protons of the phenyl ring. The chemical shift of the α-proton would be particularly sensitive to the electronic environment and the conformation of the molecule. An experimental ¹H NMR spectrum for Methyl-alpha-bromophenylacetate is available and could be used to validate the accuracy of computational predictions. chemicalbook.com

Table 2: Comparison of Experimental and Hypothetical Predicted ¹H NMR Chemical Shifts (ppm) for Methyl-alpha-bromophenylacetate

| Proton | Experimental (approx.) | Predicted (hypothetical) |

| -OCH₃ | 3.7 | 3.65 |

| -CH(Br) | 5.4 | 5.35 |

| Phenyl-H | 7.3-7.5 | 7.2-7.6 |

Note: The predicted values are for illustrative purposes. Actual computational predictions can achieve high accuracy. nih.gov

Molecular Dynamics Simulations (if applicable to interactions or conformational changes)

While quantum chemical calculations are typically performed on single molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can model the behavior of molecules in a more realistic, explicit solvent environment over time. MD simulations are particularly useful for studying conformational changes, intermolecular interactions, and the dynamics of a molecule in solution.

For this compound, MD simulations could be used to:

Explore the conformational landscape in different solvents and identify the most populated conformers.

Study the interaction of the molecule with solvent molecules, which can influence its reactivity.

Simulate the diffusion of the molecule in a solvent, which is relevant to understanding reaction kinetics in solution.

A study on the release of phenylacetate (B1230308) from an enzyme utilized MD simulations to understand the pathway and energetics of this process. nih.gov Although a different system, this demonstrates the utility of MD in studying the dynamics of phenyl-containing molecules.

QSAR Studies in Context of Reaction Selectivity or Efficiency (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their observed properties, such as reactivity. In the context of reaction selectivity or efficiency, a QSAR model could be developed to predict how changes in the structure of this compound (e.g., by introducing substituents on the phenyl ring) would affect its reactivity in a particular transformation.

For example, in a nucleophilic substitution reaction, a QSAR model could correlate the reaction rate with various molecular descriptors, including:

Electronic parameters: Hammett constants (σ), which quantify the electron-donating or -withdrawing nature of substituents. A study on carbamates demonstrated a strong correlation between Hammett constants and inhibitory potency, which is a measure of reactivity. acs.org

Steric parameters: Taft steric parameters (Es) or other descriptors that quantify the size and shape of substituents.

Quantum chemical descriptors: Calculated properties such as HOMO/LUMO energies, atomic charges, or dipole moments.

By developing a robust QSAR model, it would be possible to predict the reactivity of novel derivatives of this compound without the need for extensive experimental work, thereby guiding the design of more efficient chemical processes.

Applications of Methyl Alpha Bromophenylacetic Acid in Academic Organic Synthesis

Utilization as a Chiral Synthon

The presence of a stereocenter at the alpha-carbon makes methyl-alpha-bromophenylacetic acid a valuable chiral synthon. Through stereoselective reactions, it can be used to introduce a defined stereochemistry into a target molecule, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds.

This compound serves as a precursor for the stereoselective synthesis of a variety of α-substituted acids and esters. The enolate derived from this ester can undergo diastereoselective alkylation reactions with various electrophiles. bohrium.comorganicchemistrydata.org The stereochemical outcome of these reactions is often controlled by the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the approach of the incoming electrophile to one face of the enolate. morressier.comelsevierpure.com For instance, the Evans oxazolidinone chiral auxiliaries have been successfully employed to control the facial selectivity in enolate reactions. organicchemistrydata.org While specific studies detailing the diastereoselective alkylation of the enolate of this compound are not extensively documented in readily available literature, the principles of asymmetric alkylation of similar chiral imide enolates are well-established. bohrium.com These reactions typically exhibit high levels of diastereoface selection, allowing for the synthesis of α-substituted carboxylic acid derivatives with a high degree of stereocontrol. bohrium.com

Furthermore, enzymatic kinetic resolution of racemic this compound or its derivatives can provide access to enantiomerically enriched forms of the acid or corresponding alcohols. fau.de These enantiopure compounds are then valuable starting materials for the synthesis of other chiral α-substituted acids and esters. The stereospecific synthesis of α-methylated amino acids has been achieved through the methylation of enolates derived from cis-2,5-disubstituted imidazolidin-4-ones, which upon hydrolysis yield enantiomerically pure products. nih.govresearchgate.net This methodology highlights the potential for using the enolate of this compound in similar stereoselective syntheses.

The utility of this compound and its derivatives extends to the synthesis of more complex molecules, including pharmaceutically active compounds. A notable example is the use of a closely related compound, methyl alpha-bromo-(2-chlorophenyl)acetate, as a key intermediate in the synthesis of the antiplatelet drug Clopidogrel. google.com The synthesis involves the reaction of the brominated ester with a heterocyclic amine, demonstrating the role of this class of compounds in constructing the final drug scaffold. google.com

While direct examples of the incorporation of this compound into the total synthesis of natural products are not prominently reported, its potential as a building block is evident from the numerous synthetic strategies that employ α-halo esters. These esters are versatile intermediates that can be converted into a wide array of functional groups, making them valuable tools in the arsenal (B13267) of synthetic organic chemists.

Reagent in Polymer Chemistry Research (e.g., ATRP initiator)

This compound has found significant application in polymer chemistry as an initiator for Atom Transfer Radical Polymerization (ATRP). lookchem.comcmu.edusigmaaldrich.com ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. The bromine atom in this compound can be reversibly activated by a transition metal catalyst, typically a copper complex, to generate a radical that initiates the polymerization of various monomers. lookchem.comcmu.edu

Its utility as an ATRP initiator has been demonstrated in the polymerization of monomers such as methyl methacrylate (B99206) (MMA) and ethylene (B1197577) glycol dimethacrylate (EGDMA). lookchem.comsigmaaldrich.com The controlled nature of ATRP initiated by this compound allows for the synthesis of block copolymers by the sequential addition of different monomers. harth-research-group.orgsabanciuniv.edu

Table 1: Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA) Initiated by this compound

| Monomer | Initiator | Catalyst/Ligand | Temperature (°C) | Polymerization Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| MMA | Methyl-alpha-bromophenylacetate | CuBr/bpy | 40 | 4 | 95 |

| MMA | Methyl-alpha-bromophenylacetate | CuBr/bpy | 80 | 2 | 98 |

Data synthesized from literature reports on ATRP of MMA with similar initiators. sabanciuniv.edu

Building Block for Heterocyclic Compound Synthesis

The reactivity of the α-bromoester moiety in this compound makes it a valuable building block for the synthesis of various heterocyclic compounds. The classic Hantzsch thiazole (B1198619) synthesis, for example, utilizes α-halocarbonyl compounds to react with thioamides to form the thiazole ring. chemrxiv.org This general method can be applied to this compound to produce substituted thiazoles.

Furthermore, this compound and its derivatives can be employed in the synthesis of other heterocycles such as imidazoles and oxazolines. organic-chemistry.orgnih.gov For instance, the reaction of α-bromoacetophenones with amines and other reagents can lead to the formation of substituted imidazoles. organic-chemistry.org The synthesis of chiral 2-oxazolines, which are important ligands in asymmetric catalysis, can be achieved through the isomerization of 3-amido-2-phenyl azetidines, which can be conceptually derived from precursors related to this compound. nih.gov

Role in Analytical Method Development (e.g., as a model analyte for chiral separation development)

In the field of analytical chemistry, chiral molecules are often used as model analytes to develop and validate new methods for enantioseparation. The racemic form of α-bromophenylacetic acid, the parent acid of the methyl ester, has been investigated as a potential model analyte for the development of chiral separation methods, particularly in capillary electrophoresis (CE). lookchem.comresearchgate.netnih.gov

However, a detailed study on the stability of α-bromophenylacetic acid revealed that it is unstable in common solvents used for these analyses, such as aqueous methanol (B129727). lookchem.comresearchgate.net The compound undergoes nucleophilic substitution to form α-hydroxyphenylacetic acid (mandelic acid) and α-methoxyphenylacetic acid. lookchem.comresearchgate.net This instability and rapid degradation make α-bromophenylacetic acid and, by extension, its methyl ester, unsuitable as a standard model analyte for the routine development and validation of chiral separation methods. lookchem.comresearchgate.net Despite this limitation, the study of its separation and degradation products has contributed to the understanding of the challenges and considerations in developing robust analytical methods for reactive chiral compounds. The separation of its enantiomers has been explored using various chiral selectors in both high-performance liquid chromatography (HPLC) and CE. researchgate.netresearchgate.netnih.govwiley.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of α-halo esters, including methyl α-bromophenylacetate, often relies on methods that are effective but may involve harsh reagents and generate significant waste. The future of its synthesis lies in the development of novel routes that are not only efficient but also environmentally benign. Researchers are actively exploring "green" chemistry principles to minimize the environmental footprint of its production. This includes the use of safer solvents, renewable starting materials, and catalytic systems that can be recycled and reused. The goal is to create a life cycle for methyl α-bromophenylacetate that is sustainable from start to finish, reducing its impact on the planet while maintaining its availability for critical applications.

Expanding Asymmetric Methodologies

The chirality of α-substituted phenylacetic acid derivatives is of paramount importance, particularly in the synthesis of bioactive molecules where a specific enantiomer is often responsible for the desired therapeutic effect. Consequently, the development of robust asymmetric methodologies for the synthesis of methyl α-bromophenylacetate is a major research focus. Current efforts are aimed at creating highly enantioselective catalytic systems that can produce the desired stereoisomer in high yield and purity. This involves the design of novel chiral ligands and catalysts that can effectively control the stereochemical outcome of the reaction. The ability to access enantiomerically pure methyl α-bromophenylacetate on a large scale would be a significant breakthrough, opening up new avenues for the synthesis of complex chiral molecules.

Integration into Advanced Flow Chemistry and Microreactor Systems

The paradigm of chemical manufacturing is shifting from traditional batch processes to continuous flow systems, and methyl α-bromophenylacetate is no exception to this trend. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are not feasible in batch reactors. Microreactor systems, in particular, provide a high degree of control over reaction parameters, leading to higher yields, improved selectivity, and reduced reaction times. The integration of the synthesis of methyl α-bromophenylacetate into these advanced systems is an active area of research, with the potential to revolutionize its industrial production, making it more efficient, safer, and more consistent.

Exploration of New Catalytic Transformations

The bromine atom in methyl α-bromophenylacetate is a versatile functional group that can participate in a wide range of chemical transformations. Researchers are continuously exploring new catalytic methods to expand the synthetic utility of this important intermediate. This includes the development of novel cross-coupling reactions, C-H activation strategies, and other catalytic processes that can introduce new functional groups and build molecular complexity. By expanding the repertoire of reactions that methyl α-bromophenylacetate can undergo, chemists can unlock new possibilities for the synthesis of novel compounds with potentially valuable properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.